N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide

Description

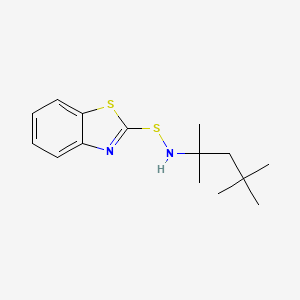

Structure

3D Structure

Properties

CAS No. |

36930-73-1 |

|---|---|

Molecular Formula |

C15H22N2S2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-2,4,4-trimethylpentan-2-amine |

InChI |

InChI=1S/C15H22N2S2/c1-14(2,3)10-15(4,5)17-19-13-16-11-8-6-7-9-12(11)18-13/h6-9,17H,10H2,1-5H3 |

InChI Key |

XKIDASBNXGXGLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)NSC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Oxidative Condensation Using Sodium Hypochlorite

A patented process (EP0314663A1) describes an efficient method for producing benzothiazole-2-sulphenamides, including those derived from secondary amines like 1,1,3,3-tetramethylbutylamine. The key features of this process are:

- Reactants : 2-mercaptobenzothiazole (particulate solid form) and the amine (1,1,3,3-tetramethylbutylamine).

- Oxidizing Agent : Sodium hypochlorite solution added concurrently with 2-mercaptobenzothiazole to the amine solution.

- Solvent System : A mixture of water and a water-miscible organic solvent, commonly isopropanol.

- Molar Ratios : Amine to 2-mercaptobenzothiazole ratio maintained between 0.8 to 1.05 moles per mole.

- Temperature : Reaction temperature controlled between 45°C and 65°C, often around 55°C.

- pH Control : Sodium hypochlorite addition continues until the pH reaches 10 to 10.5.

- Post-Reaction Treatment : Addition of sodium sulfite to quench excess oxidant, followed by cooling, filtration, washing, and drying.

This method yields high purity sulphenamide with yields typically above 80% relative to 2-mercaptobenzothiazole, and product purity assessed by H2S reduction assay can reach 99%.

Alternative Preparation via Sodium Salt of 2-Thiobenzothiazole

Another approach involves reacting the sodium salt of 2-thiobenzothiazole with the amine, followed by acidification and oxidation:

- Step 1 : Preparation of sodium salt solution of 2-thiobenzothiazole (accelerator M).

- Step 2 : Slow addition of 1,1,3,3-tetramethylbutylamine to the sodium salt solution.

- Step 3 : Acidification with sulfuric acid at 45-50°C for 30 minutes.

- Step 4 : Gradual addition of sodium hypochlorite over 2 hours.

- Step 5 : Cooling, filtration, washing, and drying below 50°C to isolate the product.

This method is reported for related tert-butyl derivatives and can be adapted for 1,1,3,3-tetramethylbutylamine sulphenamides.

Reaction Conditions and Parameters

Mechanistic Insights and Process Advantages

- The oxidative condensation proceeds via the formation of a sulphenyl chloride intermediate from 2-mercaptobenzothiazole, which then reacts with the amine to form the sulphenamide bond.

- Using particulate 2-mercaptobenzothiazole rather than its salt solution increases reactor productivity and reduces effluent volume.

- Concurrent addition of sodium hypochlorite and 2-mercaptobenzothiazole to the amine solution avoids the need for continuous acid addition, simplifying the process.

- The process is adaptable to various amines, including bulky secondary amines like 1,1,3,3-tetramethylbutylamine, enabling tailored sulphenamide derivatives.

Research Findings and Industrial Relevance

- The process yields high-purity sulphenamides with melting points consistent with literature values (~102°C for related compounds).

- Yields typically range from 80% to over 90% depending on amine and reaction conditions.

- The method is scalable and suitable for industrial production of vulcanization accelerators.

- Continuous flow microreactor technology has been explored for related sulphenamides, improving mass transfer and reducing reaction times, though specific data for 1,1,3,3-tetramethylbutyl derivatives is limited.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Vulcanization Reactions

The compound accelerates rubber vulcanization by facilitating polymer cross-linking in the presence of sulfur. The reaction mechanism involves:

-

Sulfur Activation : The sulfenamide group reacts with sulfur to form polysulfide intermediates.

-

Cross-Link Formation : Polysulfide radicals abstract hydrogen from rubber chains, creating reactive sites for cross-linking.

-

Byproduct Generation : Mercaptobenzothiazole (MBT) and tert-butylamine are released during the process .

Nucleophilic Substitution

The sulfenamide group undergoes nucleophilic substitution under alkaline conditions, reacting with thiols or amines to form disulfides or thioamides . For example, cyclohexanethiol reacts with TBBS (a related sulfenamide) to form MBT and tert-butylamine .

Environmental Degradation

-

Photolysis : MBT (a decomposition product) has a summer half-life of ~0.05 days in water .

-

Atmospheric Degradation : Reacts with hydroxyl radicals (half-life ~8.4 hours) .

Physical and Chemical Stability

| Property | Value |

|---|---|

| Melting Point | 189.6°C |

| Solubility | Low water solubility (0.3 mg/L for similar benzothiazoles) |

| Vapor Pressure | 2.76 × 10⁻⁶ mmHg at 25°C |

Analytical Considerations

The compound can be analyzed via reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

This compound’s reactivity is foundational to its industrial utility, leveraging its sulfenamide group for controlled polymer modification while maintaining environmental stability.

Scientific Research Applications

2.1. Vulcanization Accelerator

Vulcanization Process : The compound is utilized in the vulcanization process of rubber to improve elasticity and durability. It acts by promoting cross-linking between polymer chains during the heating process.

- Key Properties :

- Melting Point : 106°C

- Decomposition Temperature : 207°C

- Solubility : Insoluble in water

This compound is particularly favored for its ability to enhance the mechanical properties of rubber while minimizing degradation during processing .

2.2. Analytical Chemistry

N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method involves:

- Mobile Phase Composition : Acetonitrile and water with phosphoric acid (or formic acid for Mass-Spec applications).

- Column Type : Newcrom R1 HPLC column.

This method allows for the efficient separation and identification of the compound and its impurities in various samples .

3.1. Environmental Impact

Studies have indicated that compounds similar to N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide can be found in environmental samples such as wastewater and sediments. The presence of benzothiazoles in urban environments has raised concerns regarding their potential toxicity to aquatic life .

3.2. Toxicity Assessments

Toxicological assessments classify N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide as having high toxicity to aquatic organisms prior to degradation. This classification necessitates careful handling and disposal practices to mitigate environmental risks .

4.1. Case Study: Rubber Manufacturing

A study conducted on the application of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide in tire manufacturing demonstrated significant improvements in tensile strength and flexibility when compared to other accelerators. The study highlighted the compound's effectiveness at lower concentrations while maintaining performance standards .

4.2. Case Study: Analytical Method Development

Another case study focused on developing an HPLC method for detecting N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide in various rubber products showed that this analytical technique could reliably quantify the compound even at trace levels. This advancement is crucial for quality control in manufacturing processes .

Mechanism of Action

The mechanism of action of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide involves its interaction with rubber polymers during the vulcanization process. The compound acts as an accelerator, facilitating the cross-linking of polymer chains through the formation of sulfur bridges. This results in enhanced mechanical properties such as elasticity, strength, and durability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole sulfenamides vary primarily in their N-substituents, which dictate their physicochemical properties and performance. Below is a comparative analysis of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide with structurally related analogs.

Structural and Functional Differences

Key Insights:

Substituent Bulkiness :

- The tetramethylbutyl group (C₁₅) provides superior scorch safety compared to isopropyl (C₁₀) due to steric hindrance, which slows the decomposition of the sulfenamide into reactive thiols .

- Hexadecyl (C₁₆) derivatives exhibit even slower migration in rubber matrices but may compromise processing efficiency due to poor solubility .

Cure Rate and Scorch Safety :

- Smaller substituents (e.g., isopropyl) enable faster sulfur release, reducing cure time but increasing scorch risk .

- Dimeric analogs (e.g., 1,12-dodecanediylbis) offer dual active sites, promoting uniform crosslinking in thick rubber products .

Thermal Stability :

- Branched alkyl groups (e.g., tetramethylbutyl) enhance thermal stability, making the compound suitable for high-temperature vulcanization processes .

Performance in Rubber Vulcanization

| Property | N-(1,1,3,3-Tetramethylbutyl) | N-Isopropyl | N-Hexadecyl |

|---|---|---|---|

| Scorch Safety | High | Moderate | Very High |

| Cure Rate (T90) | Moderate | Fast | Slow |

| Solubility in Rubber | Moderate | High | Low |

| Crosslink Density | High | Moderate | Variable |

Note: Data inferred from substituent effects and industry standards for sulfenamide accelerators.

Research Findings and Industrial Relevance

N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is preferred in tire manufacturing for its balance of scorch safety and cure efficiency .

N-Isopropyl derivatives are used in thin rubber goods (e.g., seals) where rapid curing is critical .

Dimeric sulfenamides (e.g., 1,12-dodecanediylbis) show promise in specialty rubber composites requiring controlled crosslinking .

Biological Activity

N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide (CAS Number: 36930-73-1) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and materials science. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2S2 |

| Molecular Weight | 294.481 g/mol |

| LogP | 4.92 |

| InChI Key | XKIDASBNXGXGLR-UHFFFAOYSA-N |

N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is characterized by its sulfenamide structure, which is pivotal to its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide, as anticancer agents. A notable investigation involved the synthesis and evaluation of various benzothiazole compounds for their effects on cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.

- Methods : MTT assay for proliferation, ELISA for inflammatory markers (IL-6 and TNF-α), flow cytometry for apoptosis and cell cycle analysis.

Results :

- The compound exhibited significant inhibition of cell proliferation in A431 and A549 cells.

- It reduced the expression of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages.

- Flow cytometry revealed that treatment led to increased apoptosis and cell cycle arrest in cancer cells.

These findings suggest that N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide may possess dual anti-inflammatory and anticancer properties, making it a candidate for further development in cancer therapies .

Mechanistic Insights

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival:

- Pathways Inhibited : AKT and ERK signaling pathways.

- Impact on Cell Migration : The compound significantly hindered migration in scratch wound healing assays.

These results indicate that N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide not only affects cell proliferation but also impedes metastatic potential .

Applications in Material Science

Beyond its biological applications, this compound is also utilized as a vulcanization accelerator in the rubber industry. Its efficacy in enhancing the properties of rubber products has been well-documented:

- Use : As an accelerator in the vulcanization process for tires and other rubber products.

- Benefits : Improves mechanical properties and durability of rubber materials.

Safety and Environmental Considerations

While N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide demonstrates promising biological activity, safety assessments are crucial. Short-term exposure can cause mild irritation to skin and eyes. Long-term exposure may lead to sensitization or chronic respiratory issues .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves sulfenamide bond formation between benzothiazole-2-thiol and 1,1,3,3-tetramethylbutyl halides. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmospheres, with catalysts like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validation through melting point analysis and NMR spectroscopy ensures reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve the benzothiazole sulfenamide backbone and tetramethylbutyl substituents .

- X-ray Diffraction : Single-crystal X-ray studies confirm bond angles and spatial conformation, particularly for verifying steric effects of the bulky tetramethylbutyl group .

- Elemental Analysis : Validate purity (>95%) and molecular formula alignment .

Q. How does the tetramethylbutyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The bulky tert-octyl (tetramethylbutyl) group enhances steric protection of the sulfenamide bond, reducing hydrolysis at neutral to slightly acidic pH. Accelerated stability studies (40°C, 75% RH) over 4–6 weeks, monitored via HPLC, are recommended. Decomposition products (e.g., benzothiazole-2-thiol) can be identified using LC-MS .

Q. What role does the tetramethylbutyl group play in modulating reactivity or solubility in organic solvents?

- Methodological Answer : The hydrophobic tert-octyl group increases solubility in non-polar solvents (e.g., hexane, toluene) but reduces aqueous solubility. Solubility parameters (Hansen solubility sphere) can predict compatibility with reaction media. Comparative studies with shorter alkyl chains (e.g., methyl, cyclohexyl) highlight enhanced steric hindrance and reduced nucleophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer : Discrepancies in dipole moment or HOMO-LUMO gaps (DFT calculations vs. UV-Vis/cyclic voltammetry) may arise from solvent effects or crystal packing. Validate computational models using solvent-corrected TD-DFT and compare with experimental spectra. Single-crystal XRD data and PubChem-derived electrostatic potential maps are critical for calibration .

Q. What experimental designs are optimal for studying its potential as a catalyst or ligand in transition-metal complexes?

- Methodological Answer : Use coordination studies with Pd(II) or Cu(I) salts in THF or acetonitrile. Monitor ligand exchange via ¹H NMR titration and FT-IR (shift in ν(S–N) or ν(C=S)). X-ray absorption spectroscopy (XAS) can confirm metal-ligand binding modes. Compare activity with analogous sulfenamides (e.g., cyclohexyl derivatives) .

Q. How can solubility challenges in polar solvents be addressed for biological assays?

- Methodological Answer : Employ co-solvent systems (e.g., DMSO/water mixtures ≤5% v/v) or micellar encapsulation using surfactants (Tween-80). Dynamic light scattering (DLS) assesses aggregation. For in vitro studies, validate biocompatibility via hemolysis assays .

Q. What computational strategies predict degradation pathways under oxidative or photolytic conditions?

- Methodological Answer : Use Gaussian-based DFT to model bond dissociation energies (BDEs) for S–N and C–S bonds. Compare with LC-MS/MS data from forced degradation studies (UV light, H₂O₂). Identify major degradation products (e.g., sulfinic acids) and validate toxicity profiles using QSAR models .

Q. How do steric effects from the tetramethylbutyl group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Perform competitive reactions (e.g., nitration or halogenation) with/without bulky substituents. Monitor regioselectivity via ¹H NMR (integration of aromatic protons) and HPLC. Molecular modeling (e.g., steric maps in PyMol) quantifies spatial hindrance .

Q. What green chemistry approaches can replace hazardous reagents (e.g., POCl₃) in its synthesis?

- Methodological Answer : Substitute POCl₃ with ionic liquid catalysts (e.g., [BMIM][HSO₄]) for thiol activation. Microwave-assisted synthesis reduces reaction time and energy. Life-cycle assessment (LCA) tools compare waste generation across methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.